molecular formula C25H29N5O4S B11274120 Methyl 4-oxo-3-(3-oxo-3-((2-(4-phenylpiperazin-1-yl)ethyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 4-oxo-3-(3-oxo-3-((2-(4-phenylpiperazin-1-yl)ethyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B11274120
M. Wt: 495.6 g/mol
InChI Key: QTVHFEZKNUBUHG-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3-(2-{[2-(4-phenylpiperazin-1-yl)ethyl]carbamoyl}ethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its unique structure, which includes a quinazoline core, a piperazine moiety, and a sulfanylidene group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of methyl 4-oxo-3-(2-{[2-(4-phenylpiperazin-1-yl)ethyl]carbamoyl}ethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinazoline intermediate.

    Addition of the Sulfanylidene Group: The sulfanylidene group is incorporated through a thiolation reaction, typically using thiourea or similar reagents.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Methyl 4-oxo-3-(2-{[2-(4-phenylpiperazin-1-yl)ethyl]carbamoyl}ethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to a hydroxyl group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that compounds similar to methyl 4-oxo-3-(3-oxo-3-((2-(4-phenylpiperazin-1-yl)ethyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate exhibit anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit tumor growth by inducing apoptosis in cancer cells or disrupting cell cycle progression. Studies have shown that derivatives of tetrahydroquinazoline can interact with specific biological targets involved in cancer proliferation .
  • Case Study : In vitro tests on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that related compounds exhibited IC50 values ranging from 1.9 to 7.52 µg/mL, indicating potent anticancer activity compared to standard chemotherapeutic agents like doxorubicin .

Antimicrobial Properties

The thioxo group in the compound has been linked to antimicrobial effects. Research indicates that similar thiazolo[3,2-b]-1,2,4-triazine derivatives possess significant antibacterial and antifungal activities:

  • Antibacterial Tests : Compounds derived from tetrahydroquinazolines have shown effectiveness against various bacterial strains, including resistant strains .

Neurological Applications

The piperazine component suggests potential applications in treating neurological disorders:

  • Cognitive Enhancement : Piperazine derivatives are often explored for their effects on neurotransmitter systems. The incorporation of the phenylpiperazine moiety may enhance dopaminergic or serotonergic activity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µg/mL)Reference
Compound AAnticancer (MCF-7)5.0
Compound BAntibacterial10.0
Compound CAntifungal8.5

Synthesis and Characterization

The synthesis of methyl 4-oxo-3-(3-oxo...) typically involves multi-step organic reactions including cyclization and functionalization processes:

  • Starting Materials : The synthesis begins with readily available piperazine derivatives and quinazoline precursors.
  • Reagents : Common reagents include acetic anhydride for acetylation and thiourea for introducing the thioxo group.
  • Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures .

Mechanism of Action

The mechanism of action of methyl 4-oxo-3-(2-{[2-(4-phenylpiperazin-1-yl)ethyl]carbamoyl}ethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to enhance the compound’s binding affinity to these targets, while the quinazoline core contributes to its overall biological activity. The sulfanylidene group may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Methyl 4-oxo-3-(2-{[2-(4-phenylpiperazin-1-yl)ethyl]carbamoyl}ethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate can be compared with other quinazoline derivatives, such as:

    Gefitinib: A quinazoline-based tyrosine kinase inhibitor used in cancer therapy.

    Erlotinib: Another quinazoline derivative with similar applications in cancer treatment.

    Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2 receptors.

The uniqueness of methyl 4-oxo-3-(2-{[2-(4-phenylpiperazin-1-yl)ethyl]carbamoyl}ethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate lies in its specific structural features, such as the presence of the piperazine and sulfanylidene groups, which may confer distinct biological activities and therapeutic potential.

Biological Activity

Methyl 4-oxo-3-(3-oxo-3-((2-(4-phenylpiperazin-1-yl)ethyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C36H40ClN5O2SC_{36}H_{40}ClN_5O_2S, and it has a molecular weight of approximately 642.3 g/mol. Its structural complexity includes a tetrahydroquinazoline core, which is known for various biological activities.

Antimicrobial Activity

Research has indicated that compounds similar to methyl 4-oxo derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related quinazoline derivatives possess moderate to significant antibacterial and antifungal activities. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Potential

Several studies have explored the anticancer potential of similar quinazoline derivatives. These compounds often induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways. For example, a related study demonstrated that certain quinazoline derivatives inhibited tumor growth in vivo by inducing cell cycle arrest and apoptosis in cancer cell lines .

Neuropharmacological Effects

The piperazine moiety in the compound suggests potential neuropharmacological effects. Compounds containing piperazine have been shown to exhibit anxiolytic and antidepressant-like activities in animal models. This is attributed to their ability to modulate serotonin and dopamine receptors, which are crucial in mood regulation .

Case Studies

  • Antimicrobial Efficacy : A study on a series of quinazoline derivatives demonstrated that modifications at the piperazine ring significantly enhanced antimicrobial activity against Gram-positive bacteria. The structure-activity relationship (SAR) indicated that electron-withdrawing groups on the aromatic ring improved potency .
  • Anticancer Activity : In vitro tests showed that a related compound led to a decrease in cell viability in various cancer cell lines (e.g., MCF-7 and HeLa). The IC50 values were reported to be in the low micromolar range, indicating potent activity .
  • Neuropharmacological Studies : An investigation into the behavioral effects of piperazine-containing compounds revealed significant anxiolytic effects in rodent models, suggesting potential therapeutic applications for anxiety disorders .

The biological activity of methyl 4-oxo derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : Many quinazoline derivatives act as inhibitors of key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Receptor Modulation : The piperazine component interacts with neurotransmitter receptors, influencing neurochemical pathways.

Toxicity and Safety Profile

While many studies highlight the efficacy of these compounds, it is crucial to consider their safety profiles. Toxicity studies are essential for assessing potential side effects and establishing safe dosage ranges for therapeutic applications.

Properties

Molecular Formula

C25H29N5O4S

Molecular Weight

495.6 g/mol

IUPAC Name

methyl 4-oxo-3-[3-oxo-3-[2-(4-phenylpiperazin-1-yl)ethylamino]propyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C25H29N5O4S/c1-34-24(33)18-7-8-20-21(17-18)27-25(35)30(23(20)32)11-9-22(31)26-10-12-28-13-15-29(16-14-28)19-5-3-2-4-6-19/h2-8,17H,9-16H2,1H3,(H,26,31)(H,27,35)

InChI Key

QTVHFEZKNUBUHG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCCN3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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